molecular formula C11H9ClFNO2 B1473701 ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate CAS No. 396075-01-7

ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate

Cat. No.: B1473701
CAS No.: 396075-01-7
M. Wt: 241.64 g/mol
InChI Key: WYPBAFZQXKZXBX-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction studies reveal that ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate crystallizes in the monoclinic system with space group P2₁/c. The unit cell parameters are a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, and β = 91.871(5)°, with four molecules per unit cell (Z = 4). The crystal packing exhibits a herringbone pattern stabilized by intermolecular hydrogen bonds between the indole N–H group and the carbonyl oxygen atom (N1–H⋯O2 = 2.877 Å). This interaction forms centrosymmetric R₂²(10) ring motifs, a common feature in indole carboxylates.

The halogen substituents (Cl at C4, F at C7) induce steric and electronic effects that influence packing. The chloro group at C4 creates a steric barrier, reducing π-π stacking interactions compared to unsubstituted indoles, while the fluoro group at C7 enhances electrophilic substitution reactivity due to its electron-withdrawing nature.

Table 1: Crystallographic Parameters

Parameter Value
Space group P2₁/c
a (Å) 4.0305(2)
b (Å) 13.0346(6)
c (Å) 17.2042(9)
β (°) 91.871(5)
Volume (ų) 903.2(8)
Z 4

Torsional Angle Analysis of Carboxylate Ester Group

The carboxylate ester group (-COOEt) adopts a planar conformation with a torsional angle of 178.3° between the indole ring and the ethyl group. This near-perfect planarity minimizes steric hindrance and maximizes conjugation between the carbonyl π-system and the indole aromatic ring. Density functional theory (DFT) optimizations confirm this geometry, showing a deviation of less than 2° from the experimental value.

Properties

IUPAC Name

ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPBAFZQXKZXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate typically involves the formation of the indole core followed by selective functionalization at the 4- and 7-positions and esterification at the 2-position. The key preparative method is based on the reaction of 4-chloro-7-fluoroindole with ethyl chloroformate under anhydrous conditions, using a base such as triethylamine to scavenge the hydrochloric acid generated during the reaction. The crude product is purified by column chromatography to afford the target compound in high yield.

Detailed Reaction Steps

Step Reaction Description Reagents/Conditions Purpose Yield (%) Reference
1 Synthesis of 4-chloro-7-fluoroindole Multi-step synthesis from appropriately substituted anilines or nitroarenes, involving cyclization (e.g., Fischer indole synthesis or Bartoli indole synthesis) Construction of the indole core with desired halogen substituents Variable
2 Esterification of 4-chloro-7-fluoroindole Reaction with ethyl chloroformate in anhydrous solvent (e.g., dichloromethane) with triethylamine base Formation of ethyl ester at the 2-position High (typically >70%)
3 Purification Column chromatography (silica gel) Isolation of pure this compound -

Synthetic Details and Mechanistic Insights

  • Indole Core Formation: The indole skeleton bearing the 4-chloro and 7-fluoro substituents can be constructed via classical indole synthesis methods such as the Fischer indole synthesis, which involves the acid-catalyzed cyclization of phenylhydrazines with ketones or aldehydes. Alternatively, Bartoli indole synthesis starting from nitroarenes and vinyl Grignard reagents can be employed to introduce halogen substituents at specific positions.

  • Selective Halogenation: The chlorine and fluorine atoms are introduced either by starting from appropriately substituted anilines/nitroarenes or by selective halogenation of the indole ring using reagents such as N-chlorosuccinimide (NCS) or electrophilic fluorinating agents. The presence of fluorine at the 7-position and chlorine at the 4-position is crucial for the compound’s chemical and biological properties.

  • Esterification: The ethyl ester at the 2-position is introduced by reacting the indole nitrogen-containing intermediate with ethyl chloroformate. Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, preventing side reactions and improving yield. The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of the chloroformate reagent.

  • Purification: The crude product is purified by standard chromatographic techniques such as silica gel column chromatography, using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) to achieve high purity.

Reaction Conditions and Yields Summary

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Indole synthesis Phenylhydrazine + substituted ketone/aldehyde, acid catalyst (e.g., methanesulfonic acid) Reflux Several hours 60–80% Fischer indole synthesis
Halogenation N-chlorosuccinimide (NCS) or electrophilic fluorination Room temp to reflux 1–3 hours 65–75% Selective substitution at 4- and 7-positions
Esterification Ethyl chloroformate + triethylamine 0–25°C 2–4 hours >70% Anhydrous conditions required
Purification Silica gel chromatography Ambient - - Ensures product purity

Analytical and Research Findings

  • The synthesis route allows for high regioselectivity in halogen placement due to the choice of starting materials and reaction conditions.

  • The esterification step proceeds smoothly with minimal side reactions when anhydrous conditions and base scavengers are used, yielding the ethyl ester derivative efficiently.

  • The compound’s purity and identity are confirmed by spectroscopic methods such as NMR, mass spectrometry, and chromatographic techniques.

  • The presence of the chlorine and fluorine substituents significantly influences the compound’s chemical reactivity and potential biological activity, making the synthetic route valuable for producing derivatives for medicinal chemistry research.

Comparative Notes on Related Indole Derivatives

Compound Key Substituents Synthetic Challenges Typical Yields References
Ethyl 4-chloro-1,6-dimethyl-1H-indole-2-carboxylate Cl at 4, Me at 1 and 6 Multi-step methylation and chlorination 65–75%
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate F at 7, OMe at 4 Multi-step protection and substitution Moderate to high
This compound Cl at 4, F at 7 Selective halogenation and esterification High (>70%)

Chemical Reactions Analysis

Types of Reactions

ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine substituents on the indole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acid derivatives.

    Reduction Products: Reduction can yield indoline derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Research has shown that this compound exhibits antimicrobial and anticancer properties:

  • Antimicrobial Properties: Studies indicate that this compound can inhibit the growth of various bacteria and fungi, potentially serving as a lead compound for developing new antimicrobial agents.
  • Anticancer Activity: The compound has been evaluated for its ability to modulate pathways related to cell proliferation and apoptosis. It may interact with enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO), which is crucial for tumor growth inhibition.

Industrial Applications

In addition to its pharmaceutical potential, this compound is used in producing specialty chemicals and materials due to its unique chemical properties.

Case Studies

  • Anticancer Research: A study demonstrated that modifications in the indole structure can enhance binding affinity to cancer-related targets, leading to effective tumor growth inhibition.
  • Antimicrobial Studies: Research showed that this compound effectively inhibited the growth of Escherichia coli strains, suggesting its potential as a new antimicrobial agent.
  • Pharmaceutical Development: Ongoing research is focusing on optimizing this compound for use in drug formulations targeting specific diseases, reflecting its significance in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate exhibits positional isomerism with other chloro-fluoro indole carboxylates. Key structural analogs include:

Compound Name Substituent Positions CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate 7-Cl, 6-F 1352899-51-4 C₁₁H₉ClFNO₂ 241.65 Fluoro at C6 instead of C7; altered electronic distribution
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate 7-Cl, 5-F 887578-55-4 C₁₁H₉ClFNO₂ 241.65 Fluoro at C5; potential steric and electronic effects on reactivity
Ethyl 4-fluoro-1H-indole-2-carboxylate 4-F 348-32-3 C₁₁H₁₀FNO₂ 207.20 Chloro replaced by fluoro at C4; reduced molecular weight and polarity

Key Observations :

  • Positional isomerism significantly impacts electronic properties. For example, the electron-withdrawing fluoro group at C7 in the target compound may enhance electrophilic substitution reactivity compared to analogs with fluoro at C5 or C6 .
  • Steric effects : The 4-chloro substituent in the target compound may hinder reactions at the indole ring’s C3 position, unlike analogs with substituents at C5 or C6 .

Physical and Spectroscopic Properties

While direct data for the target compound (e.g., melting point, NMR shifts) are absent, inferences can be drawn from analogs:

  • Melting Points : Ethyl indole-2-carboxylate derivatives typically exhibit melting points between 230–250°C, influenced by substituent positions. For example, indole-6-carboxylic acid (unsubstituted) melts at 256–259°C, while its 5-fluoro analog may have a lower mp due to reduced crystallinity .
  • Spectroscopic Signatures :
    • ¹H-NMR : The target compound’s indole NH proton is expected near δ 12 ppm (broad singlet), similar to N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .
    • IR : Strong carbonyl stretches (~1666–1670 cm⁻¹) and NH stretches (~3298–3313 cm⁻¹) align with related indole carboxylates .

Biological Activity

Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant structure in medicinal chemistry known for its diverse biological activities. This compound has garnered attention for its potential applications in various therapeutic areas, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Indole Derivatives

Indole derivatives are recognized for their ability to interact with multiple biological targets due to their structural versatility. The presence of substituents on the indole ring can significantly influence their pharmacological profiles. This compound, specifically, has been studied for its interactions with various receptors and enzymes, contributing to its biological activity.

Target Interactions : Indole derivatives often exhibit high affinity for receptors such as serotonin receptors and various kinases. This compound is believed to modulate these targets, influencing pathways related to cell proliferation and apoptosis.

Biochemical Pathways : The compound's interaction with key enzymes involved in metabolic pathways suggests potential roles in inhibiting tumor growth and microbial proliferation. For instance, studies have shown that modifications in the indole structure can enhance binding affinity to targets like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are crucial in cancer metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Apoptosis induction
HCT-116 (Colon)8.3ROS formation
A549 (Lung)12.0EGFR inhibition

These findings indicate that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) and modulation of key signaling pathways .

Antiviral Properties

The antiviral potential of indole derivatives has been explored extensively. This compound has shown promising results against various viral strains, with mechanisms likely involving interference with viral replication processes. A study reported that modifications at the 7-position significantly enhanced antiviral activity compared to non-substituted analogs .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to evaluate how variations in the indole structure affect biological activity. It was found that introducing electron-withdrawing groups at specific positions on the indole ring could enhance potency against IDO and TDO enzymes:

Substituent Position Substituent Type IC50 (µM)
4-positionCl40.7
6-positionF28.5

This study emphasizes the importance of structural modifications in optimizing the pharmacological profile of indole derivatives .

Q & A

Q. What are the common synthetic routes for ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate?

The synthesis of this compound typically involves indole ring functionalization. For example:

  • Fischer Indole Synthesis : Ethyl pyruvate 2-methoxyphenylhydrazone reacts under acidic conditions, yielding ethyl 6-chloroindole-2-carboxylate as a major product (with competing pathways leading to methoxy-substituted byproducts) .
  • Copper-Catalyzed Reactions : Ethyl 7-fluoro-4H-furo[3,2-b]indole-4-carboxylate can undergo catalytic cycloaddition with diazoacetates, followed by purification via flash chromatography (SiO₂, toluene) to isolate the product .
    Key Methodological Considerations : Reaction temperature, choice of acid catalyst, and solvent polarity significantly influence regioselectivity and yield.

Q. How is this compound characterized in research settings?

Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing chloro and fluoro substituents) and IR for carbonyl (C=O) identification .
  • Mass Spectrometry : High-resolution MS (ESI) validates molecular weight and fragmentation patterns .
  • Chromatography : Purity is assessed via TLC or HPLC, with column chromatography (cyclohexane/ethyl acetate gradients) used for isolation .

Q. What stability precautions are recommended for handling this compound?

While specific data on this compound is limited, general indole stability guidelines apply:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Reactivity : Avoid strong acids/bases that may hydrolyze the ester group. Use anhydrous solvents (e.g., DCE, DMSO) in synthetic steps .
  • Safety : Wear PPE (gloves, lab coat) and use fume hoods due to potential irritancy of indole derivatives .

Advanced Research Questions

Q. How can competing reaction pathways be managed during synthesis to improve yield?

Competing pathways (e.g., abnormal vs. normal products in Fischer indole synthesis) are mitigated by:

  • Catalyst Optimization : Transition metal catalysts (e.g., Cu(I)) enhance regioselectivity in cycloaddition reactions .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during diazo compound coupling .
  • Substrate Pre-Functionalization : Pre-installing halogens (Cl/F) via directed C–H activation minimizes undesired substitutions .

Q. What strategies address low yields in the hydrolysis of ester intermediates?

  • Selective Hydrolysis : Use mild alkaline conditions (e.g., NaHCO₃ in THF/H₂O) to preserve acid-sensitive groups .
  • Protection/Deprotection : Temporarily protect the indole NH with Boc groups to prevent side reactions during hydrolysis .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing decomposition risks .

Q. How do electronic effects of substituents (Cl, F) influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects : The 4-Cl and 7-F substituents deactivate the indole ring, slowing electrophilic substitutions but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Steric Considerations : Fluorine’s small size allows for meta-directing effects in aromatic substitutions, while chlorine’s bulk may hinder access to the C3 position .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

  • DSC/TGA : Differential scanning calorimetry confirms melting points and detects polymorphic forms .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) provides unambiguous structural validation .
  • Comparative NMR Studies : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can resolve splitting artifacts caused by hydrogen bonding .

Data Contradictions and Limitations

  • Synthetic Yields : reports 73% yield for a related indole carboxylate using Cu catalysis, while notes competing pathways reducing yields in Fischer synthesis. This highlights the need for route-specific optimization.
  • Safety Data : While states no carcinogenicity for similar indoles, emphasizes rigorous PPE use due to limited toxicity data for this specific compound.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate

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